Tracheal antimicrobial peptide
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
NPVSCVRNKGICVPIRCPGSMKQIGTCVGRAVKCCR |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Tracheal Antimicrobial Peptide
Gene Structure and Organization of Tracheal Antimicrobial Peptide
The gene encoding this compound (TAP) exhibits a structural organization characteristic of the β-defensin family. asm.orgasm.org The bovine TAP gene is composed of two exons separated by a single intron. pnas.org The first exon is smaller and encodes the 5' untranslated region and the signal peptide, which directs the protein for secretion. The second, larger exon contains the coding sequence for the mature, functionally active peptide. pnas.org This two-exon, one-intron structure is a conserved feature among many β-defensin genes, including the human β-defensin 2 (HBD-2) gene, which is considered a human homolog of TAP. asm.orgasm.org
Tissue-Specific Expression Patterns of this compound
Expression in Tracheal and Bronchial Epithelium
The expression of the this compound (TAP) gene is highly localized to the airway mucosa. nih.govpnas.org Northern blot analysis has demonstrated that TAP mRNA is present throughout the conducting airways of adult cattle, from the nasal passages to the bronchiolar tissue. nih.govpnas.org Specifically, the highest levels of expression are observed in the trachea. pnas.org In situ hybridization studies have pinpointed the expression of TAP mRNA to the columnar cells of the pseudostratified epithelium lining these airways. nih.govpnas.org This strategic localization places the antimicrobial peptide at the primary interface between the host and inhaled pathogens, underscoring its role in the first line of respiratory defense. nih.gov Interestingly, TAP expression is not detected in other tissues, including those with ciliated epithelium like the fallopian tube, nor in the small intestine, indicating a specialized function within the respiratory system. pnas.org Furthermore, TAP expression appears to be developmentally regulated, as it is not found in the trachea of fetal cows but is present in neonatal calves. pnas.orgnih.gov
Basal and Inducible Expression in Specific Cell Types
Within the tracheal and bronchial epithelium, TAP exhibits both a basal level of expression and the capacity for significant inducible expression in response to immunological challenges. asm.orgnih.gov The primary cell type responsible for TAP production is the ciliated columnar epithelial cell. asm.orgnih.gov In healthy neonatal calves, a basal level of TAP mRNA expression is detectable in the lungs. nih.govasm.org This constitutive presence suggests a role in maintaining a baseline level of antimicrobial surveillance. However, upon stimulation, the expression of TAP can be dramatically increased. asm.orgnih.gov This inducible response is a hallmark of many antimicrobial peptides and allows for a rapid and robust defense against invading microbes. asm.orgnih.gov For instance, in vitro studies using primary cultures of bovine tracheal epithelial cells (bTEC) have shown that these cells respond to various stimuli by markedly increasing TAP mRNA levels. asm.orgnih.gov
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound (TAP) gene is tightly controlled at the transcriptional level, allowing for a swift response to the presence of pathogens and inflammatory signals in the airways. This regulation is primarily mediated by the interaction of specific transcription factors with promoter elements in the TAP gene.
Role of Lipopolysaccharide and Bacterial Products in Induction
A primary driver of TAP gene induction is the presence of bacterial components, most notably lipopolysaccharide (LPS). asm.orgnih.gov LPS, a major component of the outer membrane of Gram-negative bacteria, potently stimulates the upregulation of TAP mRNA in bovine tracheal epithelial cells. asm.orgnih.govnih.gov This induction is a critical part of the innate immune response to bacterial infection. asm.orgnih.gov Studies have shown that this response is regulated at the level of transcription. asm.orgasm.org In addition to LPS, other bacterial products can also trigger TAP expression. For example, Pam3CSK4, an agonist for Toll-like receptor 2/1 (TLR2/1), also significantly induces TAP gene expression in bovine tracheal epithelial cells. nih.govmdpi.com The induction of TAP by these bacterial products is mediated through the activation of the transcription factor NF-κB. nih.gov Gel mobility shift assays have confirmed that LPS treatment leads to an increase in NF-κB binding activity in the nucleus of these cells. asm.orgasm.org
Influence of Pro-inflammatory Cytokines and Inflammatory Mediators (e.g., IL-17A, TNF-α)
The expression of TAP is also modulated by the host's own inflammatory signals, particularly pro-inflammatory cytokines. asm.orgfrontiersin.org Interleukin-17A (IL-17A) and Tumor Necrosis Factor-alpha (TNF-α) are key cytokines that have been shown to influence TAP expression. nih.govnih.gov In primary cultures of bovine tracheal epithelial cells, IL-17A has been demonstrated to be a potent inducer of TAP gene expression. nih.govnih.gov The signaling pathway for IL-17A-mediated induction of TAP also involves the activation of NF-κB. nih.gov
TNF-α can also upregulate the expression of transporter proteins like TAP, which are involved in antigen presentation. davidson.edu The interplay between these cytokines can be complex. For instance, IL-17 is known to cooperate with TNF-α, often amplifying the inflammatory response, which can include the enhanced expression of antimicrobial peptides. nih.gov The promoter region of the TAP gene contains binding sites for transcription factors like NF-κB, which are downstream targets of cytokine signaling pathways, providing the molecular basis for this regulation. asm.org This cytokine-driven induction of TAP integrates the antimicrobial peptide response into the broader inflammatory and immune reaction to infection.
| Stimulus | Effect on TAP Expression | Mediating Transcription Factor(s) | Cell Type |
| Lipopolysaccharide (LPS) | Upregulation | NF-κB | Bovine Tracheal Epithelial Cells |
| Pam3CSK4 | Upregulation | NF-κB | Bovine Tracheal Epithelial Cells |
| Interleukin-17A (IL-17A) | Upregulation | NF-κB | Bovine Tracheal Epithelial Cells |
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | NF-κB | Various (implicated in TAP upregulation) |
| Bacteria (e.g., Mannheimia haemolytica) | Upregulation | NF-κB | Bovine Lung Tissue |
Involvement of Transcription Factors (e.g., NF-κB, NF IL-6)
The induction of TAP gene expression in response to bacterial components is mediated by specific transcription factors that bind to consensus sequences in the gene's promoter region. nih.govnih.gov Studies have identified crucial roles for Nuclear Factor-kappa B (NF-κB) and Nuclear Factor Interleukin-6 (NF IL-6). nih.govnih.gov
The 5' flanking region of the TAP gene contains consensus binding sites for both NF-κB and NF IL-6. nih.govnih.govasm.org Specifically, an NF-κB consensus site is located approximately 177 base pairs upstream from the start of transcription. asm.org Experiments using reporter gene constructs in primary bovine tracheal epithelial cells (TEC) have shown that the DNA sequence within 324 nucleotides of the transcription start site, which includes these binding sites, is responsible for mediating the induction of the gene by lipopolysaccharide (LPS). nih.govasm.orgnih.gov
Gel mobility shift assays have provided further insight into the activity of these factors. nih.govnih.gov In bovine TEC, NF IL-6 binding activity is constitutively present in the nucleus, while NF-κB binding activity is induced upon stimulation with LPS. nih.govnih.gov The activation of NF-κB is a critical step, as inhibiting its function abrogates the upregulation of TAP gene expression. nih.govnih.gov This regulatory strategy, utilizing NF-κB and NF IL-6, is not unique to mammals; similar mechanisms for inducing antimicrobial peptides are conserved in insects, highlighting an evolutionarily ancient pathway for innate defense. nih.govnih.govasm.org The cooperation between NF-IL6 and NF-κB has been shown to synergistically activate the promoters of other inflammatory cytokines, such as Interleukin-6 and Interleukin-8, suggesting a potentially similar synergistic role in TAP regulation. nih.gov
Key Transcription Factors in TAP Gene Regulation
| Transcription Factor | Role in TAP Expression | Activity State in Tracheal Epithelial Cells | Supporting Evidence |
|---|---|---|---|
| NF-κB (Nuclear Factor-kappa B) | Essential for inducible expression; mediates transcriptional induction in response to stimuli like LPS. nih.govasm.org | Inducibly activated and translocated to the nucleus upon stimulation. nih.govnih.govnih.gov | Promoter analysis, reporter gene assays, gel mobility shift assays, inhibitor studies. nih.govasm.orgnih.govresearchgate.net |
| NF IL-6 (Nuclear Factor Interleukin-6) | Participates in the activation of TAP expression, often in concert with NF-κB. nih.govasm.org | Constitutively present in the nucleus. nih.govnih.gov | Promoter analysis, presence of consensus binding sites. nih.govresearchgate.net |
Signal Transduction Pathways in this compound Upregulation
The upregulation of TAP is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by host cells. nih.govmdpi.com A well-studied pathway involves the bacterial endotoxin, lipopolysaccharide (LPS), which is a component of Gram-negative bacteria. nih.govasm.org
The signaling cascade for TAP induction by LPS in tracheal epithelial cells is initiated through the Toll-like receptor 4 (TLR4) pathway. nih.gov Similarly, Pam3CSK4, an agonist for the Toll-like receptor 2/1 (TLR2/1) complex, also stimulates TAP expression. nih.gov The activation of these receptors converges on downstream signaling pathways that ultimately lead to the activation of the transcription factor NF-κB. nih.govnih.gov Studies using an NF-κB inhibitor, caffeic acid phenylester (CAPE), demonstrated that this transcription factor is necessary for the induction of TAP gene expression by LPS, Pam3CSK4, and the pro-inflammatory cytokine Interleukin-17A. nih.gov Western blot analysis confirmed that these stimuli induce the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation. nih.gov
Developmental Expression and Regulation of this compound
The expression of TAP is subject to developmental control, reflecting the maturation of the innate immune system in the respiratory tract.
Ontogeny of this compound Expression
Research on bovine models has shown a clear developmental pattern for TAP expression. nih.govasm.org TAP mRNA is reportedly not expressed in the fetal lung tissue of cattle. nih.govasm.org Its expression begins postnatally, indicating that the capacity to produce this specific β-defensin is acquired after birth as the respiratory mucosa is first exposed to the external environment and its array of microbes. nih.gov This is in contrast to some other antimicrobial peptides, which are expressed in embryonic and neonatal tissues at higher levels than in adults. nih.gov In neonatal calves, a basal level of TAP mRNA expression can be detected in the lungs, though it can be variable among individuals. nih.gov
Developmental Expression of this compound (TAP) in Cattle
| Developmental Stage | TAP mRNA Expression Status in Lung/Trachea | Reference |
|---|---|---|
| Fetal | Not detected | nih.govasm.org |
| Neonatal (Healthy) | Basal expression detected (variable) | nih.gov |
| Neonatal (Infected) | Rapidly and significantly upregulated | nih.govasm.org |
| Adult | Detected in columnar epithelial cells of the trachea and bronchi | nih.govasm.org |
Induction During Neonatal Bacterial Challenges
The neonatal period is a time of high susceptibility to respiratory infections as the immune system is still developing. nih.govfrontiersin.org The inducible nature of TAP is critically important during this window of vulnerability. nih.gov
In neonatal calves suffering from acute pneumonia caused by the bacterium Mannheimia haemolytica, a rapid and significant upregulation of TAP mRNA expression occurs in the lung tissue. nih.govasm.org This response is part of a coordinated inflammatory reaction, with TAP expression levels showing a high positive correlation with the expression of the potent neutrophil-attracting cytokine, Interleukin-8 (IL-8). nih.govasm.org The induction of TAP in these neonatal infections is linked to the in vivo activation of NF-κB in the respiratory epithelia. nih.govasm.org
This phenomenon is not limited to cattle. Studies in mechanically ventilated human newborn infants have shown that levels of other antimicrobial peptides, such as human β-defensin-1 (hBD-1), hBD-2, and LL-37, are significantly increased in tracheal aspirates during pulmonary or systemic infections. atsjournals.org This demonstrates a conserved and fundamental defense mechanism in the neonatal lung, where antimicrobial peptide production is ramped up to combat invading pathogens. atsjournals.org
Antimicrobial Mechanisms and Spectrum of Tracheal Antimicrobial Peptide
Broad-Spectrum Antimicrobial Activity
TAP exhibits a wide range of antimicrobial activity, effectively targeting various pathogens that pose a threat to the respiratory system. oup.compnas.org Its action extends to Gram-negative and Gram-positive bacteria, as well as fungi. nih.govnih.gov
Initial studies demonstrated the in vitro antibacterial activity of purified TAP against several Gram-negative bacteria. nih.govnih.gov These include common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govuniprot.org The potent bactericidal activity of synthetic TAP has also been confirmed against various clinical isolates of P. aeruginosa, including mucoid strains often found in patients with cystic fibrosis. oup.com While effective against both E. coli and P. aeruginosa, studies have shown that P. aeruginosa can be significantly less sensitive to TAP than E. coli. oup.com This suggests that factors beyond the general structure of the Gram-negative cell membrane may influence susceptibility. oup.com The mechanism of action against Gram-negative bacteria involves the peptide's ability to permeabilize the outer membrane, a process that can be influenced by environmental factors such as salt concentration. nih.govfrontiersin.org
TAP also demonstrates efficacy against Gram-positive bacteria. frontiersin.org Purified TAP has been shown to be active against Staphylococcus aureus in vitro. nih.govnih.govuniprot.org The broad-spectrum nature of TAP, encompassing both Gram-positive and Gram-negative bacteria, underscores its importance as a first-line defense mechanism in the airways. frontiersin.orgfrontiersin.org The initial interaction is driven by electrostatic forces between the cationic peptide and the negatively charged components of the bacterial cell wall, such as teichoic and lipoteichoic acids in Gram-positive bacteria. frontiersin.org
The antimicrobial spectrum of TAP extends to fungal pathogens. apsnet.org It has been shown to be active against the yeast Candida albicans. nih.govnih.govuniprot.org Furthermore, synthetic TAP has demonstrated fungicidal activity against the mycelial form of Aspergillus fumigatus, a significant respiratory pathogen. oup.com Interestingly, the combination of TAP with the conventional antifungal drug amphotericin B has shown a strong additive effect in inhibiting the growth of A. fumigatus. oup.com While effective, other antimicrobial peptides like magainin II and defensin (B1577277) have been found to be more potent against the mycelial form of this fungus. oup.com
Table 1: Spectrum of Antimicrobial Activity of Tracheal Antimicrobial Peptide
| Category | Organism | Activity Noted |
|---|---|---|
| Gram-Negative Bacteria | Escherichia coli | Antibacterial activity in vitro. nih.govnih.govuniprot.org |
| Klebsiella pneumoniae | Antibacterial activity in vitro. nih.govnih.govuniprot.org | |
| Pseudomonas aeruginosa | Antibacterial activity in vitro, including against mucoid strains. nih.govnih.govoup.comuniprot.org | |
| Gram-Positive Bacteria | Staphylococcus aureus | Antibacterial activity in vitro. nih.govnih.govuniprot.org |
| Fungi and Yeast | Candida albicans | Active against the yeast form. nih.govnih.govuniprot.org |
| Aspergillus fumigatus | Fungicidal activity against the mycelial form. oup.com |
Cellular and Molecular Mechanisms of Antimicrobial Action
The antimicrobial efficacy of TAP is rooted in its ability to interact with and disrupt microbial cell membranes. This process involves a series of molecular interactions leading to membrane permeabilization and eventual cell death.
As a cationic peptide, the initial step in TAP's mechanism of action is its electrostatic attraction to the negatively charged molecules on the surface of microbial membranes. frontiersin.orgfrontiersin.org In Gram-negative bacteria, these are the lipopolysaccharides (LPS), while in Gram-positive bacteria, they are teichoic and lipoteichoic acids. frontiersin.org This interaction is crucial for the peptide to accumulate on the cell surface. Following this initial binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer. researchgate.net The hydrophobic domains of the peptide interact with the lipid core of the membrane, while the hydrophilic, charged domains interact with the phospholipid head groups. frontiersin.org This insertion process leads to the permeabilization of the membrane, disrupting its integrity and barrier function. researchgate.net This disruption allows for the leakage of ions and essential metabolites, ultimately leading to cell death. frontiersin.org
The precise mechanism by which TAP and other antimicrobial peptides disrupt the membrane is often described by several models, including the "barrel-stave," "toroidal-pore," and "carpet" models. frontiersin.orgmdpi.com
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a transmembrane pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. frontiersin.orgnih.gov
Toroidal-Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend and curve inward, creating a pore that is lined by both the peptides and the phospholipid head groups. frontiersin.orgnih.gov
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. frontiersin.org Once a critical concentration is reached, the peptides act like a detergent, causing the membrane to disintegrate into micelle-like structures. frontiersin.orgfrontiersin.org
While the specific model that best describes the action of TAP has not been definitively established, the ultimate result of these peptide-membrane interactions is the disruption of the microbial membrane's structure and function, leading to the peptide's potent antimicrobial effect. nih.gov
Intracellular Target Modulation (e.g., Nucleic Acid or Protein Synthesis Inhibition)
Beyond disrupting the integrity of the microbial cell membrane, this compound (TAP), a member of the β-defensin family, can traverse the membrane and interfere with vital intracellular processes. mdpi.commdpi.comfrontiersin.org This secondary mechanism of action often involves the modulation of nucleic acid and protein synthesis, providing a multi-pronged attack against pathogens. frontiersin.orgbachem.com
Once inside the microbial cytoplasm, TAP and other antimicrobial peptides (AMPs) can bind to negatively charged molecules such as DNA and RNA. frontiersin.orgmdpi.com This interaction can halt replication and transcription, which are essential for bacterial survival and proliferation. mdpi.commdpi.com Some AMPs, like indolicidin, have been shown to inhibit DNA synthesis and topoisomerase I. encyclopedia.pub While direct evidence for TAP specifically inhibiting these enzymes is still emerging, its ability to permeabilize the bacterial membrane suggests it could facilitate its own entry to access such intracellular targets. mdpi.comencyclopedia.pub Furthermore, some proline-rich AMPs are known to enter the bacterial cytoplasm via inner membrane transporters and inhibit protein synthesis, representing another potential, non-lytic mode of action for this class of peptides. encyclopedia.pub The capacity to disrupt these fundamental cellular functions makes it more challenging for microbes to develop resistance. acs.org
Selectivity Mechanisms Towards Microbial Membranes
A defining characteristic of TAP and other cationic AMPs is their ability to selectively target and disrupt microbial membranes while leaving host mammalian cells largely unharmed. bachem.comacs.orgfrontiersin.org This selectivity is primarily rooted in the fundamental differences in the composition and biophysical properties of microbial versus mammalian cell membranes. frontiersin.orgfrontiersin.org
The initial interaction between the peptide and the cell is governed by electrostatic forces. frontiersin.orgfrontiersin.org Bacterial membranes are distinguished by a high density of anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a significant net negative charge to the surface. bachem.comfrontiersin.org In stark contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin, resulting in a surface with no significant net charge. acs.orgfrontiersin.org TAP, being a cationic peptide with a positive charge, is therefore electrostatically drawn to the negatively charged bacterial surfaces, while its interaction with host cells is much weaker. acs.orgfrontiersin.org
Several other factors contribute to this selectivity:
Cholesterol Content: Mammalian membranes contain cholesterol, which is typically absent in bacterial membranes. Cholesterol is known to stabilize the phospholipid bilayer, making it less susceptible to disruption by AMPs. frontiersin.orgubc.ca
Transmembrane Potential: Bacterial cytoplasmic membranes maintain a much higher transmembrane electrical potential (e.g., -140 mV) compared to eukaryotic cells. ubc.ca This strong potential is thought to facilitate the insertion and pore-forming activity of the peptides into the bacterial membrane. ubc.ca
This combination of charge attraction, lipid composition, and membrane potential differences allows TAP to effectively kill microbial invaders with minimal damage to the host's own cells.
Table 1: Comparison of Microbial and Mammalian Cell Membrane Properties
| Feature | Microbial Cell Membrane | Mammalian Cell Membrane | Significance for TAP Selectivity |
| Surface Charge | Net negative (due to anionic phospholipids) | Electrically neutral (zwitterionic phospholipids) | Promotes electrostatic attraction of cationic TAP to microbes. bachem.comacs.orgfrontiersin.org |
| Key Phospholipids | Phosphatidylglycerol, Cardiolipin | Phosphatidylcholine, Sphingomyelin, Phosphatidylethanolamine | Differences in lipid packing and fluidity affect peptide insertion. bachem.comfrontiersin.org |
| Cholesterol | Generally absent | Present | Stabilizes mammalian membranes, making them more resistant to disruption. frontiersin.orgubc.ca |
| Transmembrane Potential | High (e.g., -140 mV) | Lower (e.g., -90 to -110 mV) | Facilitates peptide insertion and channel formation in microbial membranes. frontiersin.orgubc.ca |
Synergistic Antimicrobial Effects of this compound
The antimicrobial efficacy of this compound can be significantly amplified when it is used in combination with other antimicrobial agents, including conventional antibiotics and other peptides. frontiersin.orgphysiology.org This phenomenon, known as synergy, can lead to a more potent and broad-spectrum antimicrobial effect, reduce the required concentration of each agent, and potentially lower the risk of resistance development. frontiersin.orgfrontiersin.org
Research has demonstrated that combinations of different antimicrobial factors found in airway surface liquid can produce synergistic or additive effects. physiology.org For example, a study on a synthetic 38-amino acid form of TAP showed strong additive growth inhibition effects against Aspergillus fumigatus when combined with the antifungal drug amphotericin B. nih.gov This suggests that TAP's membrane-disrupting action could facilitate the entry of other drugs, enhancing their access to intracellular targets. frontiersin.org
The principle of synergy is not limited to combinations with conventional drugs. Different AMPs can also work together synergistically. frontiersin.orgpnas.org For instance, the human cathelicidin (B612621) LL-37 and human β-defensin-1 (HNP-1) have been shown to act synergistically, enhancing each other's antimicrobial and membrane-permeabilizing activities. frontiersin.org While specific studies detailing TAP's synergistic partners are an area of ongoing research, the established principles among other airway peptides suggest a strong potential for such interactions. These combinations can be particularly effective against challenging pathogens like multi-drug-resistant Pseudomonas aeruginosa and Staphylococcus aureus. nih.govpnas.org
Table 2: Examples of Synergistic/Additive Antimicrobial Combinations
| Peptide/Agent 1 | Peptide/Agent 2 | Target Organism(s) | Observed Effect | Reference |
| This compound (TAP) | Amphotericin B | Aspergillus fumigatus | Additive growth inhibition | nih.gov |
| Lysozyme | Lactoferrin | Escherichia coli | Synergy | physiology.org |
| Lysozyme | Secretory Leukocyte Protease Inhibitor (SLPI) | Escherichia coli | Synergy | physiology.org |
| Human β-defensin-3 (hBD-3) | LL-37 | Staphylococcus aureus | Synergy | pnas.org |
| LL-37 | Lysozyme | Staphylococcus aureus | Synergy | pnas.org |
| Indolicidin | Daptomycin, Teicoplanin, Ciprofloxacin | Methicillin-resistant S. aureus (MRSA) biofilms | Synergy | frontiersin.org |
Biological Roles and Immunomodulatory Functions of Tracheal Antimicrobial Peptide
Role in Host Defense and Innate Immunity.
Tracheal antimicrobial peptide is a key effector molecule in the first line of defense against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and certain viruses. researchgate.netoup.comnih.gov Its primary mechanism of action involves the disruption of microbial cell membranes, a process facilitated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the pathogen's surface. nih.gov This interaction leads to membrane permeabilization and subsequent cell death, providing a rapid and effective defense mechanism. oup.comnih.gov
The synthesis of TAP is inducible, meaning its production is significantly upregulated in response to microbial products, such as lipopolysaccharide (LPS) from Gram-negative bacteria, or inflammatory cytokines. nih.govoup.comoup.com This inducible nature allows for a targeted and potent response at the site of infection. oup.com The gene for TAP is primarily expressed by the columnar epithelial cells lining the conducting airways, from the nasal passages to the bronchioles, strategically positioning it to combat inhaled pathogens. pnas.org This localized expression underscores its specialized role in respiratory host defense. pnas.org The coordinated expression of TAP with other inflammatory response elements suggests a concerted effort to combat bacterial pneumonia in the lungs. researchgate.net
Beyond its direct microbicidal activity, TAP is an integral part of the broader innate immune response. nih.gov The airway epithelium acts as a sensor for pathogens and, upon detection, secretes various antimicrobial peptides, including TAP, as well as immunomodulatory proteins and chemokines. nih.gov This response helps to not only eliminate the immediate threat but also to orchestrate a more comprehensive immune defense. nih.gov The expression of TAP can, however, be suppressed by factors such as stress, modeled by glucocorticoids, and certain viral infections, potentially predisposing the host to secondary bacterial pneumonia. nih.govnih.gov
Chemoattractant Properties and Immune Cell Recruitment.
In addition to its direct antimicrobial functions, this compound exhibits chemoattractant properties, actively recruiting immune cells to the site of infection or inflammation. nih.govnih.gov This function is a critical link between the innate and adaptive immune systems. nih.gov While a direct role for TAP in chemotaxis has not been extensively reported, other β-defensins are known to engage chemokine receptors, such as CCR6, on immature dendritic cells and T lymphocytes, inducing their migration. nih.govnih.gov
The recruitment of these immune cells is vital for an effective and sustained immune response. nih.gov Dendritic cells are potent antigen-presenting cells that are essential for initiating adaptive immunity. oup.com T lymphocytes, once activated, can orchestrate a targeted attack against specific pathogens. mdpi.com By attracting these cells, antimicrobial peptides like TAP help to bridge the initial, non-specific innate defense with the more specialized, long-lasting adaptive immune response. oup.comnih.gov The release of ATP by tracheal tuft cells upon bacterial infection can activate dendritic cells and promote the recruitment of IL-17A secreting T helper cells, highlighting a complex interplay of signaling molecules in immune cell recruitment in the airways. nih.gov
Modulation of Inflammatory Responses.
This compound plays a dual role in the inflammatory process, capable of both promoting and regulating inflammatory responses to effectively clear pathogens while minimizing host tissue damage. nih.govnih.gov This immunomodulatory capacity is a key feature of many antimicrobial peptides. nih.gov
The expression of TAP is induced by several pro-inflammatory cytokines. nih.gov Conversely, antimicrobial peptides can also modulate the production of these signaling molecules. nih.gov For instance, some defensins can induce the synthesis of cytokines in airway epithelial cells, monocytes, and T lymphocytes. nih.gov This feedback loop can amplify the initial inflammatory signal to ensure a robust response to infection. nih.gov However, antimicrobial peptides can also have anti-inflammatory effects by suppressing the production of certain pro-inflammatory cytokines, which may be crucial for resolving inflammation once the infection is controlled. nih.govpeptidesciences.com
The induction of TAP gene expression is mediated by key host signaling pathways involved in inflammation and immunity. nih.govnih.gov The promoter region of the TAP gene contains binding motifs for nuclear factor-κB (NF-κB), a central transcription factor in the immune response. oup.comresearchgate.netconsensus.app Exposure of tracheal epithelial cells to bacterial components like LPS (a TLR4 agonist) and Pam3CSK4 (a TLR2/1 agonist), or the cytokine Interleukin-17A, leads to the activation of NF-κB. nih.govconsensus.app This activation is necessary for the subsequent upregulation of TAP gene expression. nih.govconsensus.app The signaling cascade involves the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, where it initiates the transcription of the TAP gene. consensus.app Inhibition of NF-κB activation abrogates the stimulatory effects of these molecules on TAP expression. nih.gov This demonstrates the critical role of the NF-κB signaling pathway in mediating this aspect of the innate immune response in the airways. nih.gov
Contributions to Airway Mucosal Defense.
The airway mucosa represents a primary barrier against inhaled pathogens, and this compound is a fundamental component of its defense arsenal. nih.govimmunopaedia.org.za Produced by the epithelial cells that line the airways, TAP is secreted into the airway surface fluid where it can directly engage and neutralize invading microorganisms. nih.govpnas.org Its broad-spectrum antimicrobial activity provides a crucial first line of defense, helping to maintain the sterility of the lower respiratory tract. researchgate.netimmunopaedia.org.za
The inducible expression of TAP allows the airway epithelium to respond dynamically to the presence of pathogens. nih.gov Upon exposure to bacteria or their products, the rapid upregulation of TAP synthesis enhances the antimicrobial capacity of the mucosal lining. oup.com This response is a hallmark of an effective innate immune system, capable of recognizing and counteracting threats in a timely manner. oup.com The strategic location and potent activity of TAP make it an indispensable element of airway mucosal defense. pnas.org
Interactive Data Table: Research Findings on this compound
| Finding | Organism/Cell Type | Inducing Agent | Key Pathway Involved | Primary Function Observed |
| TAP gene expression is upregulated. | Bovine Tracheal Epithelial Cells | Lipopolysaccharide (LPS) | NF-κB | Innate Immune Response |
| TAP exhibits bactericidal activity. | Mannheimia haemolytica | N/A | Membrane Disruption | Host Defense |
| TAP expression is induced. | Bovine Tracheal Epithelial Cells | Pam3CSK4 | NF-κB | Innate Immune Response |
| TAP expression is stimulated. | Bovine Tracheal Epithelial Cells | Interleukin-17A | NF-κB | Inflammatory Modulation |
| TAP expression is suppressed. | Bovine Tracheal Epithelial Cells | Glucocorticoids | N/A | Immunosuppression |
Evolutionary Aspects and Comparative Genomics of Tracheal Antimicrobial Peptide
Phylogenetic Origins and Conservation of Beta-Defensins
The Tracheal Antimicrobial Peptide (TAP) is a member of the beta-defensin family, a crucial component of the innate immune system that is evolutionarily ancient. nih.gov Phylogenetic analyses suggest that the origins of beta-defensins trace back to a common ancestral gene that existed over half a billion years ago, predating the divergence of mammals and birds. physiology.orgphysiology.orgresearchgate.net This deep evolutionary history is supported by the discovery of beta-defensin-like genes in a wide range of phylogenetically distant vertebrates, including reptiles, birds, and teleost fishes. frontiersin.org
A defining characteristic of the beta-defensin family is the high degree of conservation in the spacing pattern of six cysteine residues. physiology.orgphysiology.org This conserved cysteine motif is critical for forming a rigid, triple-stranded antiparallel β-sheet structure, which is essential for the peptide's functional activities. physiology.orgmdpi.comnih.gov
Genomic studies across multiple mammalian species, including humans, mice, rats, and dogs, have revealed that beta-defensin genes are not randomly distributed but are densely clustered in four to five syntenic chromosomal regions. physiology.orgpnas.org The conservation of these gene clusters in terms of sequence and organization suggests that each cluster pair arose from a common ancestral gene cluster through processes of gene duplication and divergence. frontiersin.orgpnas.org This "birth-and-death" model of evolution, characterized by gene duplication, diversification, and occasional gene loss, has shaped the beta-defensin repertoire in different species. frontiersin.orgresearchgate.net
While many beta-defensin genes show clear orthologous relationships across species, indicating their functional importance has been conserved through evolution, there are also subgroups of gene lineages that are specific to certain species. physiology.orgphysiology.org This implies that some beta-defensins originated after the divergence of these mammals, reflecting adaptation to species-specific pathogens and environments. physiology.orgfrontiersin.org The this compound, first identified in bovine tracheal mucosa, is considered the first described epithelial beta-defensin and shares these deep evolutionary roots with other members of its family. nih.gov
| Feature | Description | Species Examples | Citation |
| Common Ancestry | Originated from an ancestral gene predating the mammal-bird split. | Mammals, Birds, Reptiles, Fish | physiology.org, physiology.org, frontiersin.org |
| Conserved Motif | A highly conserved six-cysteine motif (C-Xn-C-Xn-C-Xn-C-Xn-CC). | Human, Bovine, Mouse, Rat, Dog, Chicken | physiology.org, physiology.org |
| Genomic Organization | Genes are located in syntenic clusters on specific chromosomes. | Human (Chr. 8, 20), Mouse (Chr. 8, 2) | physiology.org, pnas.org, frontiersin.org |
| Evolutionary Model | Diversification through gene duplication, divergence, and loss ("birth-and-death" model). | Vertebrates | frontiersin.org, researchgate.net |
| Species Specificity | Existence of both highly conserved orthologs and species-specific gene lineages. | Rodent-specific and dog-specific defensins exist alongside conserved ones. | physiology.org |
Comparative Sequence Analysis with Other Antimicrobial Peptides
Comparative analysis of the this compound's amino acid sequence reveals key similarities and differences with other antimicrobial peptides (AMPs), particularly within the beta-defensin family. The hallmark of TAP and other beta-defensins is the conserved six-cysteine motif, which dictates their characteristic three-dimensional fold. nih.gov The bovine TAP is a 38-amino acid peptide. nih.govpnas.org Its structure, size, and basic charge are similar to other defensins, but it is clearly distinct from the alpha-defensins found in mammalian phagocytic cells. pnas.orgnih.govpnas.org
The consensus spacing pattern for the six cysteines in mammalian beta-defensins is generally C-X₅₋₈-C-X₃₋₇-C-X₅₋₁₃-C-X₄₋₇-CC. physiology.org This framework is fundamental to the peptide's structure, creating intramolecular disulfide bonds that stabilize the molecule. nih.gov Despite this conserved scaffold, the amino acid sequence between the cysteine residues can be highly variable among different beta-defensins, which contributes to their diverse antimicrobial spectra and functions. frontiersin.org
When compared to other AMP families, such as cathelicidins, the structural differences are more pronounced. While both are cationic defense peptides, mature avian cathelicidins, for example, are mostly α-helical, whereas beta-defensins like TAP adopt the triple-stranded β-sheet structure. mdpi.com This structural divergence underlies their different mechanisms of action and biological roles. The sequence of bovine TAP shows homology with beta-defensins from other species, including avian gallinacins and turkey heterophil peptides, highlighting a shared evolutionary lineage. nih.govresearchgate.net
| Peptide Name | Family | Key Sequence Features / Motifs | Citation |
| Bovine this compound (TAP) | Beta-defensin | H-Asn-Pro-Val-Ser-C ys-Val-Arg-Asn-Lys-Gly-Ile-C ys-Val-Pro-Ile-Arg-C ys-Pro-Gly-Ser-Met-Lys-Gln-Ile-Gly-Thr-C ys-Val-Gly-Arg-Ala-Val-Lys-C ys-C ys-Arg-Lys-Lys-OH | pnas.org, nih.gov |
| Human Beta-defensin 1 (hBD-1) | Beta-defensin | Contains the conserved six-cysteine motif characteristic of the family. | frontiersin.org |
| Human Beta-defensin 2 (hBD-2) | Beta-defensin | Contains the conserved six-cysteine motif; sequence differs from hBD-1 between cysteines. | frontiersin.org |
| Gallinacin-2 (Chicken) | Avian Beta-defensin | Shares primary sequence homology and conserved cysteine residues with mammalian beta-defensins. | researchgate.net |
| Human Cathelicidin (B612621) (LL-37) | Cathelicidin | An α-helical peptide lacking the cysteine-stabilized β-sheet structure. | mdpi.com |
Evolutionary Conservation of Regulatory Pathways
The regulatory pathways that control the expression of this compound are deeply conserved across evolutionary history, reflecting a fundamental strategy for innate immune defense. The expression of the TAP gene in bovine tracheal epithelial cells is not constitutive but is dramatically upregulated in response to stimulation by bacteria or bacterial products like lipopolysaccharide (LPS). nih.gov This induction is also triggered by inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-17A (IL-17A). nih.govnih.gov
Research indicates that this induction is regulated at the level of transcription and is mediated by specific DNA sequences in the 5' flanking region of the TAP gene. nih.gov This region contains consensus binding sites for key transcription factors, notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov The induction of TAP by LPS, which signals through Toll-like receptor 4 (TLR4), and by Pam3CSK4 (a TLR2/1 agonist) has been shown to be dependent on the activation and nuclear translocation of the NF-κB p65 subunit. nih.gov
This regulatory mechanism is not unique to bovine TAP. The gene for human beta-defensin 2 (hBD-2), a human homolog of TAP, also possesses conserved NF-κB and NF-IL-6 (a related transcription factor) binding sites in its promoter region and exhibits a similar inducible expression pattern in the airway. nih.gov The conservation of these transcription factor binding sites and their role in inducing defensin (B1577277) expression in response to microbial stimuli extends even to phylogenetically distant organisms like insects. nih.gov This remarkable conservation indicates that the strategy of using NF-κB-like transcription factors to induce the expression of antimicrobial peptides as a first line of defense is an ancient and highly effective component of innate immunity. nih.govnih.gov
| Regulatory Component | Function in Beta-Defensin Expression | Conservation Status | Citation |
| Toll-Like Receptors (TLR4, TLR2/1) | Recognize microbial products (e.g., LPS) and initiate the signaling cascade. | Conserved in mammals for pathogen recognition. | nih.gov |
| NF-κB (Nuclear Factor-kappa B) | A key transcription factor that binds to the gene promoter to activate transcription upon stimulation. | Activation pathway is necessary for TAP and hBD-2 induction; conserved across diverse species including insects. | nih.gov, nih.gov |
| AP-1 / NF-IL-6 | Transcription factors that work with NF-κB to regulate gene expression. | Binding sites are conserved in the promoter regions of bovine TAP and human hBD-2. | nih.gov, nih.gov |
| Inflammatory Cytokines (TNF-α, IL-17A) | Endogenous signaling molecules that can induce or amplify the expression of beta-defensins. | Part of a conserved inflammatory response pathway in vertebrates. | nih.gov, nih.gov |
Experimental Methodologies and Research Models for Tracheal Antimicrobial Peptide Studies
Peptide Isolation and Purification Techniques (e.g., Chromatography)
The initial identification and purification of TAP from bovine tracheal mucosa were achieved through a multi-step chromatographic process. This sequential approach is crucial for isolating the peptide from a complex mixture of proteins and other biomolecules. The process typically involves a combination of size-exclusion, ion-exchange, and reverse-phase chromatography. nih.govpnas.orgnih.gov
An example of a purification scheme for TAP is as follows:
Extraction: The process begins with the extraction of proteins from pulverized frozen tracheal epithelium using a boiling 10% acetic acid solution. pnas.org
Size-Exclusion Chromatography: The crude extract is first subjected to size-exclusion chromatography to separate molecules based on their size. This step helps in enriching the fraction containing low molecular weight peptides like TAP. nih.govpnas.org
Ion-Exchange Chromatography: The peptide-enriched fraction is then passed through an ion-exchange column. Given that TAP is a cationic peptide, a cation-exchange resin is used to bind and further purify it from other molecules with different charge properties. nih.govpnas.org
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC, which separates molecules based on their hydrophobicity. nih.govpnas.org This technique is highly effective in achieving a high degree of purity. springernature.comnih.gov The yield of purified TAP from bovine tracheal mucosa has been reported to be approximately 2 micrograms per gram of wet tissue. nih.govpnas.orgnih.gov
A similar chromatographic approach involving acid precipitation, reverse-phase HPLC, and ion-exchange chromatography has also been successfully used to purify recombinant bovine TAP from the milk of transgenic mice. nih.gov
Table 1: Chromatographic Techniques for Tracheal Antimicrobial Peptide Purification
| Chromatographic Technique | Principle of Separation | Role in TAP Purification |
|---|---|---|
| Size-Exclusion Chromatography | Molecular size | Initial enrichment of low molecular weight peptides. nih.govpnas.org |
| Ion-Exchange Chromatography | Net charge | Further purification of the cationic TAP. nih.govpnas.org |
| Reverse-Phase HPLC | Hydrophobicity | Final high-resolution purification. nih.govpnas.orgnih.gov |
In Vitro Antimicrobial Activity Assays
To determine the antimicrobial efficacy of purified TAP, several in vitro assays are employed. These assays measure the peptide's ability to inhibit the growth of or kill various microorganisms.
Broth Microdilution Assay: This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. nih.govasm.orgasm.org In this assay, serial dilutions of the peptide are incubated with a standardized concentration of bacteria in a liquid growth medium in 96-well plates. pnas.org The MIC is defined as the lowest concentration of the peptide that prevents visible growth of the bacteria after a specific incubation period. asm.orgasm.orgnih.gov The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the bacteria, can also be determined by plating the contents of the wells with no visible growth onto agar (B569324) plates. asm.orgasm.org
Radial Diffusion Assay: This is another method to assess antimicrobial activity. researchgate.netresearchgate.net In this assay, a bacterial suspension is incorporated into an agar gel. Wells are then punched into the agar, and the peptide solution is added to the wells. As the peptide diffuses into the agar, it creates a zone of growth inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the peptide. researchgate.netresearchgate.net
Purified native TAP has demonstrated a broad spectrum of antimicrobial activity in vitro against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans. nih.govpnas.orgnih.govresearchgate.net
Table 2: Common In Vitro Antimicrobial Activity Assays
| Assay | Principle | Key Parameter Measured |
|---|---|---|
| Broth Microdilution | Measures inhibition of microbial growth in a liquid medium. nih.govasm.org | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). asm.orgasm.org |
| Radial Diffusion | Measures the diffusion of the antimicrobial agent through an agar medium, resulting in a zone of growth inhibition. researchgate.netresearchgate.net | Diameter of the zone of growth inhibition. researchgate.net |
Molecular Techniques for Gene and Protein Expression Analysis
Understanding the regulation of TAP gene expression is crucial for elucidating its role in the innate immune response of the trachea. Several molecular techniques are employed for this purpose.
RT-qPCR is a highly sensitive and specific technique used to quantify gene expression levels. youtube.comyoutube.com This method involves the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of mRNA.
In studies of TAP, RT-qPCR has been used to measure the relative expression of the TAP gene in primary cultures of bovine tracheal epithelial cells following stimulation with various immune agonists. nih.gov For instance, agonists of Toll-like receptors (TLRs) such as Pam3CSK4 (a TLR1/2 agonist) and FSL-1 (a TLR2/6 agonist), as well as the cytokine Interleukin-17A, have been shown to significantly induce TAP gene expression. nih.gov In these experiments, the expression of the TAP gene is typically normalized to a stably expressed reference gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), to correct for variations in the amount of starting RNA. nih.gov
Reporter gene assays are used to study the activity of a gene's promoter, the region of DNA that controls its transcription. thermofisher.compromega.com In these assays, the promoter sequence of the gene of interest (in this case, the TAP gene) is cloned into a plasmid vector upstream of a reporter gene. promega.com Common reporter genes include those encoding luciferase, beta-galactosidase, or green fluorescent protein (GFP). thermofisher.com This construct is then introduced into host cells. The expression of the reporter gene, which is easily measurable, serves as an indirect measure of the activity of the cloned promoter. By creating various deletions or mutations in the promoter sequence, researchers can identify specific DNA elements that are important for regulating gene expression.
EMSA, or gel shift assay, is a technique used to study the binding of proteins, such as transcription factors, to specific DNA sequences. nih.govunito.itnih.gov A short DNA probe containing the putative binding site for a transcription factor is labeled, typically with a radioactive isotope or a fluorescent dye. This labeled probe is then incubated with a nuclear protein extract containing transcription factors. If a transcription factor binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound probe. nih.govunito.it This "shift" in mobility indicates a protein-DNA interaction. This technique can be used to identify the specific DNA sequences in the TAP gene promoter that are involved in its regulation by transcription factors.
Cellular Culture Models for this compound Research
To study the biology of TAP in a controlled in vitro environment that mimics the conditions of the trachea, specific cell culture models are utilized. Primary human tracheal epithelial cells are a key resource for this research. sciencellonline.com
A particularly relevant model is the air-liquid interface (ALI) culture system. stemcell.comnih.govnih.gov In this system, primary tracheal epithelial cells are grown on a porous membrane support. promocell.compromocell.com Initially, the cells are grown submerged in culture medium. Once they form a confluent monolayer, the medium is removed from the apical side, exposing the cells to air, while the basal side remains in contact with the medium. stemcell.com This setup mimics the in vivo environment of the tracheal epithelium and promotes the differentiation of the cells into a pseudostratified epithelium containing ciliated and secretory cells. stemcell.comnih.gov
ALI cultures of tracheal epithelial cells are a valuable tool for studying various aspects of TAP biology, including its regulated expression and secretion in response to microbial stimuli or inflammatory mediators. nih.gov
In Vivo Animal Models for this compound Functional Studies (excluding human clinical models)
In vivo animal models are indispensable for understanding the physiological function of TAP in a whole-organism context. These models allow for the investigation of TAP's role in combating infections and for the evaluation of potential therapeutic applications.
To overcome the limited availability of native TAP for research and potential therapeutic use, transgenic animal models have been developed for its production. One successful approach involved the creation of transgenic mice that express bovine TAP (bTAP) under the control of the murine whey acidic protein (WAP) gene promoter. pnas.orgnih.govnih.gov This strategy directs the expression of bTAP to the mammary gland, resulting in the secretion of the active peptide into the milk of lactating females. pnas.orgnih.govnih.gov The bTAP purified from this milk was shown to be biologically active against Escherichia coli, confirming the viability of this "mammary gland bioreactor" approach for producing significant quantities of the peptide. pnas.orgnih.govnih.gov
Another innovative transgenic strategy employed a plasmid-based system to achieve mammary gland-specific expression of TAP in mice. frontiersin.orgresearchgate.netnih.gov In this model, the expression of TAP was driven by the β-lactoglobulin gene promoter. frontiersin.orgresearchgate.netnih.gov This approach was evaluated as a potential therapeutic strategy for bovine-associated Staphylococcus aureus-induced mastitis. frontiersin.orgnih.gov The plasmid-delivered TAP was found to significantly alleviate the signs of S. aureus infection in the mammary glands of mice, demonstrating the potential of this in vivo gene delivery system for antimicrobial therapy. frontiersin.org
| Animal Model | Transgene/Vector | Promoter | Primary Finding | Reference |
|---|---|---|---|---|
| Transgenic Mice | Bovine TAP (bTAP) | Murine Whey Acidic Protein (WAP) | Successful production of biologically active bTAP in milk. | pnas.orgnih.govnih.gov |
| Mice (Plasmid Delivery) | Bovine TAP (TAP) | β-lactoglobulin (BLG) | Plasmid-delivered TAP significantly relieved S. aureus-induced mastitis. | frontiersin.orgresearchgate.netnih.gov |
To directly assess the in vivo efficacy of TAP against respiratory pathogens, infection models in livestock are utilized. A notable example is the use of a neonatal calf pneumonia model. In one such study, "clean-catch" calves (obtained before contact with the dam to ensure a specific pathogen-free status) were experimentally challenged with an aerosol of Mannheimia haemolytica, a primary bacterial agent of bovine respiratory disease. nih.govplos.org
Following the bacterial challenge, the calves were treated with synthetic TAP delivered to the respiratory tract. nih.govplos.org The study aimed to determine if TAP administration could reduce the bacterial load in the nasal cavity and lungs, and lessen the severity of the resulting pneumonia. nih.gov However, under the experimental conditions of this particular study, TAP treatment did not show a protective effect. The bacterial loads, clinical signs, and lung lesions were similar between TAP-treated and control calves. nih.govplos.org Further in vitro investigations as part of the same study suggested that the bactericidal activity of TAP might be inhibited by physiological concentrations of sodium chloride and serum components present in the respiratory lining fluid, offering a potential explanation for the lack of in vivo efficacy observed. nih.govplos.org
Structural Biology Methodologies for this compound
Determining the three-dimensional structure of TAP is crucial for understanding its mechanism of action and for guiding the design of synthetic analogues with improved activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of peptides in solution, mimicking a physiological environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the high-resolution, three-dimensional structures of antimicrobial peptides like TAP. nih.govresearchgate.netpnas.org This technique relies on the magnetic properties of atomic nuclei and can provide detailed information about the peptide's conformation, dynamics, and interactions with other molecules, such as bacterial membranes.
The process of structure determination by NMR involves several key steps. youtube.com First, a highly purified and concentrated sample of the peptide is required. youtube.com For peptides that are not stable in aqueous solution, their structure can be determined in membrane-mimicking environments, such as detergent micelles or bicelles, which provide a more biologically relevant context. nih.gov
A series of multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are performed to assign the resonances of all the protons in the peptide. youtube.com The Nuclear Overhauser Effect (NOE) is particularly important, as it provides information about the spatial proximity of protons that are close to each other in the folded peptide, typically within 5-6 Å. youtube.com These through-space distance restraints, along with dihedral angle restraints derived from scalar couplings, are used as input for computational algorithms to calculate a family of structures consistent with the NMR data. youtube.com The final structure is then refined and validated to ensure its quality. youtube.com For TAP, which is a cysteine-rich peptide with multiple intramolecular disulfide bonds, NMR would also be instrumental in defining the connectivity of these bonds, which is critical for its correct folding and biological activity. nih.govresearchgate.netpnas.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an indispensable biophysical technique for investigating the secondary structure of peptides like TAP. americanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides critical insights into the peptide's conformational state, particularly when it interacts with its target membranes. americanpeptidesociety.orgucsd.edu
TAP, like many antimicrobial peptides (AMPs), is often unstructured or in a random coil conformation in an aqueous solution. However, upon interaction with a membrane-mimicking environment, such as solutions containing detergents like sodium dodecyl sulfate (B86663) (SDS) or, more biologically relevant, lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, it undergoes a significant conformational change. nih.govmdpi.com CD analysis typically reveals a transition to a more ordered secondary structure, such as an alpha-helix or beta-sheet. americanpeptidesociety.org
The characteristic CD spectrum for an alpha-helical structure includes a positive peak around 190-195 nm and two negative peaks at approximately 208 nm and 222 nm. americanpeptidesociety.orgnih.gov In contrast, a beta-sheet structure is characterized by a positive peak near 195 nm and a negative peak around 217 nm. americanpeptidesociety.org The intensity of these peaks allows researchers to estimate the proportion of different secondary structural elements within the peptide. americanpeptidesociety.org Studies using CD spectroscopy have demonstrated that the interaction with LPS is a primary driver for the folding of many AMPs into their active, helical conformations. nih.govmdpi.com
Experimental parameters for CD spectroscopy in peptide studies are meticulously controlled. Measurements are often recorded at a constant temperature (e.g., 25°C) using a quartz cell. nih.gov The peptide concentration is typically in the micromolar range (e.g., 5 µM) in a buffered solution. nih.gov Spectra are collected over a specific wavelength range, commonly from 260 nm down to 195 nm. nih.gov
Table 1: Conformational Analysis of Antimicrobial Peptides using CD Spectroscopy
| Environment | Observed Secondary Structure | Significance |
|---|---|---|
| Aqueous Buffer (e.g., Sodium Phosphate) | Random Coil | Represents the peptide's inactive state before encountering a target. nih.govmdpi.com |
| Sodium Dodecyl Sulfate (SDS) Micelles | Alpha-helical | Indicates peptide folding in a negatively charged, membrane-mimicking environment. mdpi.com |
| Lipopolysaccharide (LPS) Vesicles | Alpha-helical / Folded Conformation | Simulates the interaction with the outer membrane of Gram-negative bacteria, a key step in the antimicrobial mechanism. nih.govmdpi.com |
| Fungal Cell Wall Components (e.g., mannan, laminarin) | No significant conformational change | Suggests specificity of the peptide's interaction and mechanism. mdpi.com |
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and, specifically, molecular dynamics (MD) simulations, offer a powerful lens to view the dynamic behavior of TAP at an atomic level. nih.gov These in silico methods complement experimental techniques by providing nanoscale insights into the peptide's structure-function relationship and its complex interactions with bacterial membranes. nih.govbiorxiv.org
MD simulations use classical mechanics to model the movements and interactions of atoms and molecules over time. nih.gov For TAP research, this involves creating a virtual system containing the peptide, a model of a bacterial membrane (a lipid bilayer), and the surrounding solvent (water and ions). nih.govnih.gov These simulations can reveal how the peptide approaches, binds to, and inserts itself into the membrane, processes that are often central to its antimicrobial activity. biorxiv.org
Researchers utilize different levels of simulation detail, from all-atom (AA) models that include every atom in the system to coarse-grained (CG) models that group atoms together to simulate longer timescales. biorxiv.orgcmu.edu These simulations have been instrumental in testing various mechanistic models of AMP action, such as the "barrel-stave," "toroidal pore," or "carpet" models. nih.gov For instance, simulations can show the peptide aggregating on the membrane surface or inserting to form pores, leading to membrane disruption and cell death. biorxiv.org The data from these simulations can elucidate the specific roles of certain amino acid residues, such as the importance of lysine (B10760008) for electrostatic interactions with anionic lipid headgroups like cardiolipin. nih.gov
Table 2: Applications of Molecular Dynamics Simulations in Antimicrobial Peptide Research
| Simulation Type | Key Focus | Insights Gained |
|---|---|---|
| All-Atom (AA) MD | High-resolution peptide-membrane interactions. | Detailed understanding of specific amino acid contacts, binding free energy, and initial insertion events. biorxiv.orgcmu.edu |
| Coarse-Grained (CG) MD | Large-scale membrane disruption and peptide aggregation. | Observation of longer timescale events like pore formation, membrane thinning, and peptide translocation. biorxiv.org |
| Umbrella Sampling | Calculation of free energy landscapes. | Quantifies the energy barriers for the peptide to move from the solvent across the different layers of the bacterial membrane. biorxiv.org |
| Protein-Membrane Interaction Studies | Stability and interaction of the peptide with specific lipids. | Identifies crucial interactions, such as those between cationic residues (e.g., Lysine) and anionic lipids (e.g., Cardiolipin), that stabilize the peptide on the membrane surface. nih.gov |
Bioinformatics and Computational Approaches for this compound Research
Beyond MD simulations, a broad range of bioinformatics and computational tools are vital for accelerating the discovery and rational design of AMPs like TAP. acs.orgnih.gov These approaches leverage the vast amount of biological sequence data to predict, classify, and optimize peptides with antimicrobial properties. nih.gov
The foundation of these methods is often large databases that compile known AMP sequences and their characteristics. Computational tools then use this information to screen newly discovered peptide sequences from genomic or transcriptomic (RNA-seq) datasets for potential antimicrobial activity. mdpi-res.comresearchgate.net This initial in silico screening significantly narrows down the number of candidates that need to be synthesized and tested in the lab, saving considerable time and resources. acs.org
Machine learning (ML) has become a particularly powerful tool in this field. nih.govnih.gov ML models are trained on the features of known AMPs and non-AMPs to create classifiers that can predict with high accuracy whether a novel peptide sequence is likely to be antimicrobial. acs.orgnih.gov More advanced models can even predict the specific biological activity or the type of target pathogen (e.g., multi-drug-resistant bacteria). nih.gov Other computational approaches include homology modeling to predict the three-dimensional structure of a peptide based on the known structure of a similar one, and the use of evolutionary algorithms to design novel peptide sequences with optimized activity. acs.orgnih.gov
Table 3: Bioinformatics Tools and Their Roles in Antimicrobial Peptide Research
| Tool/Approach | Function | Application in TAP Research |
|---|---|---|
| AMP Databases | Repository of known AMP sequences and functions. | Comparative analysis; providing data for training predictive models. acs.org |
| Machine Learning Classifiers (e.g., SVM, Random Forest) | Predicts antimicrobial activity from peptide sequence features. | Rapidly screening potential TAP variants or newly discovered peptides for antimicrobial potential. nih.govnih.gov |
| Homology Modeling | Predicts 3D structure based on sequence similarity to known structures. | Generating a structural model of TAP to guide further experiments and MD simulations. acs.org |
| Transcriptome Mining Tools (e.g., rAMPage) | Identifies potential AMP-coding sequences within RNA-seq data. | Discovering novel TAP-like peptides from the tracheal transcriptome of various species. mdpi-res.comresearchgate.net |
| Molecular Descriptors | Quantify physicochemical properties of peptides. | Used as input features for machine learning models to improve prediction accuracy. nih.gov |
Comparative Studies of Tracheal Antimicrobial Peptide with Other Host Defense Peptides
Structural and Functional Analogies with Other Beta-Defensins (e.g., LAP, hBD-2)
As the first identified epithelial β-defensin, TAP shares fundamental characteristics with other members of this family, such as Lingual Antimicrobial Peptide (LAP) and human Beta-Defensin 2 (hBD-2). nih.gov These peptides are all relatively small, cationic, and cysteine-rich, forming a characteristic β-sheet structure stabilized by three intramolecular disulfide bonds. nih.govresearchgate.net This structural motif is crucial for their antimicrobial function.
Functionally, these β-defensins serve as a first line of defense at mucosal surfaces. The expression of TAP and LAP in bovine tracheal epithelial cells can be induced by bacterial components like lipopolysaccharide (LPS) and inflammatory mediators such as tumor necrosis factor-α. nih.govnih.gov Similarly, hBD-2 expression in human airway epithelial cells is upregulated in response to infectious and inflammatory stimuli, including various bacteria and interleukin-1β (IL-1β). nih.govnih.gov This inducible nature allows for a rapid response to invading pathogens. The antimicrobial spectrum for these peptides is broad, encompassing Gram-positive and Gram-negative bacteria as well as some fungi. nih.govnih.gov
| Feature | Tracheal Antimicrobial Peptide (TAP) | Lingual Antimicrobial Peptide (LAP) | Human Beta-Defensin 2 (hBD-2) |
|---|---|---|---|
| Family | β-Defensin | β-Defensin | β-Defensin |
| Primary Source (Original Isolation) | Bovine Tracheal Mucosa nih.gov | Bovine Tongue Epithelium | Human Psoriatic Scales |
| Structure | 38 amino acids, 3 disulfide bonds, β-sheet structure nih.gov | Shares sequence similarity and structural motifs with TAP nih.gov | 41 amino acids, 3 disulfide bonds, β-sheet structure nih.gov |
| Expression Pattern | Inducible in epithelial cells by LPS, pro-inflammatory cytokines nih.gov | Inducible in epithelial cells by bacteria and bacterial products nih.gov | Inducible in epithelial cells by bacteria, LPS, IL-1β, TNF-α nih.gov |
| Antimicrobial Spectrum | Broad (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans) nih.gov | Broad (Gram-positive and Gram-negative bacteria) | Broad (Gram-negative bacteria like P. aeruginosa and E. coli, and yeast C. albicans) nih.gov |
Distinctive Features Compared to Alpha-Defensins and Cathelicidins
While sharing the general role of host defense, β-defensins like TAP have distinct characteristics that separate them from other major HDP families, namely α-defensins and cathelicidins.
Alpha-Defensins: The primary distinction lies in their molecular architecture. Although both defensin (B1577277) families possess a β-sheet core and three disulfide bonds, the pattern of cysteine pairing and the resulting peptide fold are different. oup.com Alpha-defensins are generally shorter, ranging from 29 to 35 residues, compared to the slightly longer β-defensins which can have up to 45 residues. nih.gov Furthermore, their primary cellular sources differ; α-defensins are most famously stored in the granules of neutrophils and secreted by Paneth cells in the small intestine, whereas TAP is a product of epithelial cells lining the respiratory tract. nih.govoup.com
Cathelicidins: This family is fundamentally different from defensins. The defining characteristic of cathelicidins is not the structure of the mature peptide, but the presence of a highly conserved N-terminal "cathelin" prodomain in their precursor form. nih.govnih.gov Following proteolytic cleavage, the mature C-terminal antimicrobial domain is released. This mature peptide is structurally diverse, capable of forming α-helices, β-hairpins, or extended structures, in stark contrast to the conserved β-sheet fold of defensins. nih.govfrontiersin.org Therefore, while TAP is classified based on its mature peptide structure, cathelicidins are grouped by their precursor sequence homology. nih.gov
| Feature | This compound (TAP) (β-Defensin) | Alpha-Defensins | Cathelicidins |
|---|---|---|---|
| Defining Structural Feature | Mature peptide with characteristic β-sheet fold and Cys-Cys spacing nih.gov | Mature peptide with characteristic β-sheet fold and disulfide bridging oup.com | Conserved "cathelin" prodomain in the precursor protein nih.govnih.gov |
| Mature Peptide Structure | Conserved β-sheet nih.gov | Conserved β-sheet nih.gov | Highly diverse (α-helical, β-hairpin, extended) frontiersin.org |
| Amino Acid Length (Mature) | ~38-45 residues nih.govnih.gov | ~29-35 residues nih.gov | Highly variable (~12-100 residues) nih.gov |
| Primary Cellular Source | Epithelial cells nih.gov | Neutrophils, Paneth cells oup.com | Primarily neutrophils; also macrophages and epithelial cells nih.gov |
| Gene Structure | Typically 2 exons | Typically 2 exons | Conserved 4-exon structure nih.govfrontiersin.org |
Cross-Species Analysis of this compound Homologs
TAP was first isolated from cows (Bos taurus), but β-defensins are widespread among vertebrates, indicating an ancient and conserved defense mechanism. nih.gov Cross-species analysis reveals significant sequence homology and conserved functional roles.
A study comparing TAP sequences in Egyptian native cattle and crossbred Frisian cattle found high levels of alignment (89-92%) between the breeds. researchgate.net The sequences also showed high homology with the published Bos taurus TAP mRNA. Interestingly, the analysis revealed homology with other bovine β-defensins, such as Lingual Antimicrobial Peptide (LAP), and with LAP from the water buffalo (Bubalus bubalis), highlighting the close evolutionary relationship among these peptides within bovids. researchgate.net
Furthermore, research has identified a prevalent non-synonymous single nucleotide polymorphism (SNP) in exon 2 of the bovine TAP gene. researchgate.net This SNP results in either a serine or an asparagine at residue 20 of the mature peptide. Functional assays demonstrated that these two peptide variants exhibit different levels of bactericidal activity against Mannheimia haemolytica, a key pathogen in bovine respiratory disease. researchgate.net The asparagine-containing variant was found to be consistently more potent, indicating that even minor variations among homologs can have significant functional consequences for host defense. researchgate.net
Q & A
Q. What structural features of TAP contribute to its antimicrobial activity?
TAP is a 38-amino acid cysteine-rich peptide with three intramolecular disulfide bonds, forming a β-defensin structure critical for its stability and interaction with microbial membranes . The six cysteine residues create a compact, cationic structure that disrupts bacterial membranes. Studies show its minimal inhibitory concentrations (MICs) against pathogens like E. coli, S. aureus, and C. albicans range from 6–50 μg/mL, depending on microbial susceptibility and environmental factors .
Q. What methodologies are used to assess TAP’s bactericidal activity in vitro?
Standard protocols involve incubating Mannheimia haemolytica or other pathogens with serial dilutions of oxidized/non-oxidized TAP (1.56–100 μg/mL) in buffered solutions. Bacterial viability is quantified via colony-forming unit (CFU) counts after 24-hour culture on blood agar. Controls include untreated bacteria and buffers with physiological additives (e.g., NaCl, serum) to mimic in vivo conditions .
Q. How do physiological factors like NaCl, serum, and BALF affect TAP’s efficacy?
- NaCl : ≥6.25 mM NaCl reduces TAP’s bactericidal activity by 75–95% due to ionic interference with peptide-membrane interactions .
- Serum : ≥1.25% bovine serum inhibits TAP’s activity by 49%, likely via protein binding or charge neutralization .
- BALF : Bronchoalveolar lavage fluid at 25% concentration reduces TAP’s killing efficiency by 50%, suggesting mucosal components may limit bioavailability .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo TAP efficacy be resolved?
While TAP achieves >99% bacterial killing in vitro at 12.5 μg/mL, in vivo bovine studies show no significant reduction in pulmonary M. haemolytica load or pneumonia severity . This discrepancy may arise from physiological inhibitors (e.g., NaCl in airway surface liquid) or rapid peptide degradation. Methodological refinements, such as encapsulating TAP to enhance stability or co-administering ion channel modulators, are under investigation .
Q. Does TAP’s oxidation state influence its antimicrobial potency?
Non-oxidized TAP exhibits superior activity at lower concentrations (e.g., 96% bacterial killing at 3.12 μg/mL vs. 17% for oxidized TAP). Oxidation (forming disulfide bonds) reduces flexibility and membrane penetration, though both forms achieve >99% killing at ≥12.5 μg/mL . Researchers must standardize oxidation states in experimental designs to ensure reproducibility.
Q. What experimental models best replicate TAP’s natural activity in bovine respiratory disease?
Aerosol challenge models in calves (e.g., infection with M. haemolytica B158) mimic natural pathogenesis. Clinical scoring systems (0–17 points), histopathological lung analysis, and BALF sampling are used to assess TAP’s efficacy. However, ethical and logistical constraints (e.g., sample size, cost) necessitate complementary ex vivo models like primary bovine tracheal epithelial cells .
Q. Can TAP be combined with other antimicrobial peptides (AMPs) to enhance efficacy?
Synergistic AMP combinations are being explored. For example, chimeric peptides integrating TAP with solid-binding motifs improve mucosal adhesion . Structural-activity relationship (SAR) studies using peptide libraries (e.g., WR6–WR18) reveal that increasing hydrophobicity and chain length enhances membrane disruption but may reduce solubility .
Q. What mechanisms beyond direct bactericidal activity does TAP exhibit?
TAP modulates innate immunity by recruiting neutrophils and monocytes, as shown by increased leukocyte counts and fibrinogen levels in infected calves . It also suppresses pro-inflammatory cytokines in stressed respiratory epithelia, suggesting immunomodulatory roles .
Q. How do researchers address potential bacterial resistance to TAP?
No resistance to TAP has been reported in M. haemolytica, Pasteurella multocida, or Histophilus somni under experimental conditions. Continuous monitoring via MIC assays and genomic surveillance (e.g., qPCR for leukotoxin genes) is recommended to detect emerging resistance .
Methodological Resources
Q. What databases support TAP-related research?
The Antimicrobial Peptide Database (APD) provides curated data on TAP’s sequence, structure, and activity. Researchers can submit new findings via email (gwang@unmc.edu ) and cite the APD using DOI:10.1093/nar/gkv1238 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
